(Tetra-t-butylphthalocyaninato)nickel(ii)
Description
Significance of Phthalocyanine (B1677752) Macrocycles in Contemporary Chemical Science and Engineering
Phthalocyanines (Pcs) are synthetic macrocyclic compounds with a distinctive 18 π-electron aromatic system, structurally similar to the naturally occurring porphyrins found in hemoglobin and chlorophyll. This extended π-conjugated system imparts exceptional thermal and chemical stability to the molecule. The central cavity of the phthalocyanine ligand can accommodate over 70 different metal ions, forming metallophthalocyanines (MPcs) with a wide array of tunable properties.
The versatility of phthalocyanines has led to their application in a diverse range of high-technology fields. Their intense color has historically made them valuable as industrial dyes and pigments. More recently, their unique electronic and photophysical properties have been harnessed for applications in:
Organic Electronics: Phthalocyanines are utilized as organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Their ability to be processed into thin films is crucial for these applications.
Solar Energy Conversion: As potent absorbers of light in the visible and near-infrared regions, phthalocyanines are employed as sensitizers in dye-sensitized solar cells and as components of organic photovoltaic devices.
Sensors: The electronic properties of phthalocyanine films are sensitive to the surrounding chemical environment, making them effective materials for chemical sensors capable of detecting various gases and biomolecules.
Catalysis: Metallophthalocyanines are known to catalyze a variety of chemical reactions, including oxidation, reduction, and polymerization. Their catalytic activity is highly dependent on the central metal ion.
Photodynamic Therapy (PDT): Certain phthalocyanine derivatives can generate reactive oxygen species upon illumination, a property that is exploited in PDT for the treatment of cancer.
The ability to modify the peripheral positions of the phthalocyanine ring with various substituents allows for the fine-tuning of their solubility, aggregation behavior, and electronic properties, further expanding their applicability in materials science.
The Unique Position of Nickel(II) Phthalocyanine Complexes in Macrocyclic Chemistry Research
Among the vast family of metallophthalocyanines, nickel(II) phthalocyanine (NiPc) complexes hold a unique position in macrocyclic chemistry research. The nickel(II) ion, with its d⁸ electron configuration, imparts specific electronic and catalytic properties to the phthalocyanine macrocycle.
One of the key areas of interest is the high electro-catalytic activity of NiPc complexes. They have been extensively studied as catalysts for a range of electrochemical reactions, including the reduction of carbon dioxide (CO₂). The catalytic performance of NiPc can be significantly enhanced through "ligand engineering," where substituents are added to the phthalocyanine ring to modulate the electronic density at the nickel active site. For instance, the introduction of electron-donating groups can increase the catalytic efficiency for CO₂ reduction.
Furthermore, NiPc-based materials have shown promise in energy storage applications. When integrated into nanocomposites, for example with carbon nanotubes, nickel(II) phthalocyanine derivatives have demonstrated significant potential for the development of supercapacitors. The structural and electronic interplay between the NiPc molecule and the support material is a critical factor in determining the performance of these devices.
The magnetic and electronic properties of nickel(II) phthalocyanine complexes are also of fundamental interest. The square-planar coordination geometry of the nickel(II) ion within the phthalocyanine macrocycle leads to distinct spectroscopic and magnetic behaviors that are actively investigated to understand structure-property relationships in coordination complexes.
Rationale for Academic Research Focus on (Tetra-t-butylphthalocyaninato)nickel(ii) Systems
The specific focus of academic research on (Tetra-t-butylphthalocyaninato)nickel(ii) is driven by the significant influence of the tert-butyl substituents on the properties of the parent nickel(II) phthalocyanine molecule. The introduction of these bulky groups at the periphery of the macrocycle offers several key advantages for both fundamental studies and practical applications:
Enhanced Solubility: Unsubstituted phthalocyanines are notoriously insoluble in common organic solvents, which limits their processability and characterization. The four tert-butyl groups dramatically increase the solubility of the molecule, facilitating its purification, characterization by techniques like NMR spectroscopy, and its incorporation into solution-processed thin films for electronic devices.
Control of Intermolecular Interactions: The bulky nature of the tert-butyl groups provides a steric hindrance effect. This can prevent the strong π-π stacking and aggregation that is common in planar phthalocyanine molecules. By reducing aggregation, the intrinsic molecular properties can be better studied in solution and in the solid state, which is crucial for applications where molecularly dispersed species are desired.
Modification of Thin Film Morphology: In the context of thin-film devices, the tert-butyl groups influence the molecular packing and ordering on a substrate. This can have a profound impact on the charge transport properties of the material, which is a critical parameter for the performance of organic electronic devices.
Tuning of Electronic Properties: While the primary role of the tert-butyl groups is often considered to be steric, they can also have a subtle electronic effect on the phthalocyanine ring. This can influence the energy levels of the molecule, which is an important consideration for its use in electronic and optoelectronic applications.
The combination of these factors makes (Tetra-t-butylphthalocyaninato)nickel(ii) an ideal model system for studying the fundamental properties of nickel phthalocyanines and for exploring their potential in advanced materials. Its improved processability allows for more facile device fabrication and a more straightforward investigation of its structure-property relationships. Research on this compound has contributed to a deeper understanding of how peripheral substitution can be used to tailor the properties of phthalocyanine-based materials for specific applications, such as in supercapacitors where it has been used as a comparative material to understand the effects of different functional groups. researchgate.netrsc.org
Detailed Research Findings
The following tables summarize key experimental data for (Tetra-t-butylphthalocyaninato)nickel(ii) and related compounds, providing a comparative look at their physical and electrochemical properties.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Appearance |
|---|---|---|---|
| (Tetra-t-butylphthalocyaninato)nickel(ii) | C₄₈H₄₈N₈Ni | 795.66 | Blue solid |
| Nickel(II) phthalocyanine | C₃₂H₁₆N₈Ni | 571.22 | Dark blue crystalline powder |
| Nickel(II) tetraaminophthalocyanine | C₃₂H₂₀N₁₂Ni | 631.28 | Data not available |
| Compound/System | Property | Value | Notes |
|---|---|---|---|
| Nickel(II) tetraaminophthalocyanine (NiTAPc) modified MWCNTs | Specific Capacitance | 981 ± 57 F g⁻¹ | Demonstrates superior supercapacitive behavior compared to the unsubstituted and tetra-tert-butyl substituted counterparts. researchgate.netrsc.org |
| Maximum Power Density | 700 ± 1 W kg⁻¹ | ||
| Maximum Specific Energy | 134 ± 8 Wh kg⁻¹ | ||
| (Tetra-t-butylphthalocyaninato)nickel(ii) (MWCNT-tBuNiPc) | Supercapacitive Performance | Lower than NiTAPc modified MWCNTs | Used as a comparative material to highlight the influence of the amino functional groups. researchgate.netrsc.org |
| Unsubstituted Nickel(II) phthalocyanine (MWCNT-NiPc) | Supercapacitive Performance | Lower than NiTAPc modified MWCNTs | Used as a comparative material. researchgate.netrsc.org |
| Nickel(II) phthalocyanine | λmax | 670 nm | In solution, indicative of the Q-band absorption. |
Properties
Molecular Formula |
C48H48N8Ni |
|---|---|
Molecular Weight |
795.6 g/mol |
IUPAC Name |
nickel(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H48N8.Ni/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2 |
InChI Key |
IFTQAKNPXSJXGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Ni+2] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Purification Techniques for Tetra T Butylphthalocyaninato Nickel Ii
Strategic Approaches to Phthalocyanine (B1677752) Macrocycle Synthesis
The formation of the phthalocyanine macrocycle is the foundational step in producing (Tetra-t-butylphthalocyaninato)nickel(ii). This process relies on the cyclotetramerization of phthalic acid derivatives, a reaction that can be guided through several pathways to achieve the desired macrocyclic structure.
General Cyclotetramerization Pathways for Phthalocyanine Formation
The synthesis of the phthalocyanine ring system is most commonly achieved through the cyclotetramerization of phthalonitrile (B49051) or its derivatives. dergipark.org.tr This process involves the joining of four isoindoline (B1297411) units to form the characteristic 18-π electron aromatic system. The reaction can be initiated from various starting materials, including phthalic anhydride, phthalimide, or o-cyanobenzamide, often in the presence of a nitrogen source like urea. dergipark.org.trjmchemsci.com High-boiling-point solvents such as 1-chloronaphthalene (B1664548) or quinoline (B57606) are frequently employed to facilitate the reaction at elevated temperatures. dergipark.org.tr
A key advancement in this area is the use of catalytic amounts of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can promote the reaction. nih.gov Another approach involves the use of a reducing agent like hydroquinone. dergipark.org.tr More environmentally friendly, solid-state synthesis methods are also being developed to reduce the reliance on high-boiling organic solvents. nih.gov
| Starting Material | Typical Reagents and Conditions | Reference |
| Phthalonitrile | Metal salt (template), high-boiling solvent (e.g., quinoline), heat | dergipark.org.tr |
| Phthalic Anhydride | Urea, metal salt, catalyst (e.g., ammonium (B1175870) molybdate), high-boiling solvent (e.g., nitrobenzene), heat | dergipark.org.trsphinxsai.com |
| 1,3-Diiminoisoindoline | Heat in a suitable solvent | dergipark.org.tr |
| Phthalonitrile Derivatives | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or hydroquinone | dergipark.org.trnih.gov |
Metalation Procedures for Nickel(II) Integration into Macrocyclic Ligands
The incorporation of a nickel(II) ion into the phthalocyanine macrocycle can be achieved through two primary strategies: the template method and direct metalation of a pre-synthesized metal-free phthalocyanine (H₂Pc).
In the template synthesis, a nickel(II) salt, such as nickel(II) chloride or nickel(II) acetate, is present during the cyclotetramerization reaction. dergipark.org.trsphinxsai.com The nickel ion acts as a template, organizing the precursor molecules and facilitating the formation of the macrocycle around it. dergipark.org.tr This is often the most direct route to obtaining the metallated complex. dergipark.org.tr
Alternatively, the metal-free phthalocyanine can be synthesized first and subsequently metallated. This involves reacting the H₂Pc with a nickel(II) salt in a suitable solvent, such as dimethylformamide (DMF) or an alcohol. dergipark.org.trresearchgate.net The lithium salt of the phthalocyanine (Li₂Pc), which exhibits better solubility, can also be used as an intermediate to facilitate the metal-ion exchange reaction. dergipark.org.tr On-surface metalation, where a monolayer of metal-free phthalocyanine on a substrate reacts with vapor-deposited metal atoms, represents a specialized technique for creating well-ordered films for materials science applications. researchgate.netacs.org
Specialized Synthetic Routes for (Tetra-t-butylphthalocyaninato)nickel(ii) Derivatives
To fine-tune the electronic and physical properties of (Tetra-t-butylphthalocyaninato)nickel(ii), chemists have developed sophisticated methods to modify its structure. These modifications can be made at the periphery of the macrocycle or at the bridging meso-positions.
Peripheral Functionalization Strategies for Tunable Properties
Attaching functional groups to the outer benzene (B151609) rings of the phthalocyanine core is a widely used strategy to alter its solubility, aggregation behavior, and electronic properties. rsc.orgmdpi.com For (Tetra-t-butylphthalocyaninato)nickel(ii), the tert-butyl groups themselves are peripheral substituents that enhance solubility in organic solvents.
Further functionalization can be achieved by starting with appropriately substituted phthalonitrile precursors. For instance, using a substituted phthalonitrile in the cyclotetramerization reaction will yield a phthalocyanine with that substituent at the peripheral positions. nih.gov Post-synthesis modification of a pre-formed phthalocyanine is also possible, though it can be more challenging due to the robust nature of the macrocycle. rsc.org These peripheral modifications can significantly influence the molecule's performance in applications such as catalysis and materials science. acs.orgosti.gov
Meso-Position Editing and Skeletal Transformation Methodologies
A more advanced and less common approach to modifying the phthalocyanine structure involves altering the meso-positions, which are the nitrogen atoms that bridge the isoindoline units. researchgate.netnih.gov Recent research has demonstrated a synthetic strategy for meso-position editing via the deprotonative macrocyclization of an open-form acyclic phthalonitrile nickel tetramer. researchgate.netnih.govnih.gov This innovative method allows for the synthesis of meso-N-edited phthalocyanine derivatives, leading to compounds with unique electronic properties, such as antiaromaticity or paramagnetic character. researchgate.netnih.gov
These skeletal transformations can lead to novel phthalocyanine analogues with significantly altered π-conjugated systems, opening up new possibilities for their application in electronics and photonics. researchgate.netnih.gov
Advanced Purification and Isolation Techniques for High-Purity (Tetra-t-butylphthalocyaninato)nickel(ii) for Research Applications
Obtaining high-purity (Tetra-t-butylphthalocyaninato)nickel(ii) is crucial for its use in research, as impurities can significantly affect its physical and chemical properties. Due to the compound's tendency to aggregate and its often limited solubility, purification can be challenging.
A common purification method involves column chromatography on silica (B1680970) gel or alumina. researchgate.net The choice of eluent is critical and often consists of a mixture of a non-polar solvent like chloroform (B151607) or toluene (B28343) with a more polar solvent such as methanol (B129727) to modulate the polarity and achieve good separation. researchgate.net
For removing stubborn impurities, techniques such as Soxhlet extraction can be employed. This method uses a continuous washing process with a solvent in which the desired compound has limited solubility at room temperature but is more soluble when heated.
Recrystallization from a suitable solvent or solvent mixture is another effective method for obtaining crystalline, high-purity material. Finding the right solvent system that allows for the slow growth of well-defined crystals is key to the success of this technique. For applications requiring exceptionally pure materials, such as in electronics, sublimation under high vacuum can be used to separate the desired compound from non-volatile impurities.
Structural Elucidation and Advanced Spectroscopic Characterization of Tetra T Butylphthalocyaninato Nickel Ii Complexes
Molecular and Crystal Structure Determination Methodologies
The determination of the molecular and crystal structure of Ni(II)tBuPc relies on high-resolution imaging and diffraction techniques that map atomic positions and describe the larger-scale morphology of the material.
Typically, the Ni(II) ion in phthalocyanine (B1677752) and porphyrin-like macrocycles adopts a square planar coordination geometry. researchgate.net This is characterized by the nickel ion being coordinated to the four isoindole nitrogen atoms of the phthalocyanine ring. researchgate.net The electronic structure of this NiN₄ core is crucial to the molecule's properties. researchgate.net In similar nickel(II) complexes with tetradentate ligands, the Ni(II) center is often situated in a slightly distorted square-planar environment. In some cases, with different ligands, distorted octahedral geometries can also be observed where additional ligands coordinate to the nickel ion in the axial positions. nih.govnih.govresearchgate.net The large tert-butyl groups on the periphery of the Ni(II)tBuPc molecule are expected to influence intermolecular packing but not significantly alter the primary square planar coordination of the nickel center.
When Ni(II)tBuPc and related phthalocyanines are deposited as thin films, their performance in electronic devices is heavily dependent on the film's microstructure and surface morphology. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are indispensable tools for characterizing these features.
AFM is used to investigate the surface topography, including roughness and grain size, at the nanoscale. acs.orgscispace.comcsir.co.za Studies on thin films of the closely related nickel(II) phthalocyanine (NiPc) show that surface morphology is highly dependent on deposition conditions, such as substrate temperature. researchgate.netscirp.org As the substrate temperature is increased during vacuum evaporation, the grain size of the NiPc film tends to increase, and the surface becomes rougher. researchgate.netscirp.org For instance, the average grain size and roughness of NiPc films were observed to increase as the substrate temperature was raised from 300 K to 450 K. researchgate.net This is attributed to enhanced crystallinity and molecular rearrangement at higher temperatures. researchgate.net
SEM provides complementary information on the microstructure over larger areas. scirp.org For nanocomposites involving Ni(II)tBuPc and multi-walled carbon nanotubes, SEM images reveal how the phthalocyanine aggregates attach to the nanotube structures. researchgate.net
Table 1: Effect of Substrate Temperature on Nickel Phthalocyanine (NiPc) Thin Film Morphology (Illustrative Data)
| Substrate Temperature (K) | Average Grain Size (nm) | Surface Roughness (rms, nm) |
|---|---|---|
| 300 | 35 | 2.8 |
| 350 | 50 | 4.5 |
| 400 | 68 | 7.2 |
| 450 | 85 | 9.6 |
This table is based on trends observed for unsubstituted Nickel Phthalocyanine (NiPc) and serves as an example of data obtained via AFM analysis. researchgate.net
The arrangement of phthalocyanine molecules relative to each other and to the substrate is critical for properties like charge transport. X-ray Diffraction (XRD) of thin films is a primary technique for probing this molecular packing.
Phthalocyanines are known to exist in different polymorphic crystal phases, most commonly the α-phase (alpha) and the thermodynamically more stable β-phase (beta). scirp.org These polymorphs differ in the stacking arrangement of the planar macrocycles. nih.gov The presence of bulky tetra-tert-butyl groups does not prevent the formation of these distinct phases, as demonstrated in studies of Zinc(II)tetra-tert-butylphthalocyanine. nih.gov
In thin films, molecules often exhibit a preferential orientation. For NiPc films deposited by vacuum evaporation, XRD patterns show a preferred orientation along the (100) plane, indicating that the molecules are not randomly arranged. researchgate.netscirp.org The degree of crystallinity and the quality of this orientation can be improved by increasing the substrate temperature during deposition or by post-deposition annealing. researchgate.netscirp.org This leads to sharper and more intense diffraction peaks, signifying better molecular ordering within the film. researchgate.net
Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Analysis
Vibrational spectroscopy techniques, including FTIR and Raman, serve as powerful tools for identifying molecules and probing their structural details by examining the vibrations of their chemical bonds.
The comparison of spectra between unsubstituted phthalocyanines and their tetra-tert-butylated analogues reveals new bands associated with the peripheral substituents. For Zn(II)tetra-tert-butylphthalocyanine, new bands appear at 1362 cm⁻¹ and 1256 cm⁻¹, which are assigned to the symmetrical deformational C-H vibrations and rocking C-CH₃ vibrations of the methyl groups in the tert-butyl substituents, respectively. nih.gov Similar bands are expected for the nickel analogue. The spectrum of Ni(II)tBuPc would also feature characteristic bands for the phthalocyanine macrocycle, including C=C and C=N stretching vibrations, C-N stretching in the isoindole units, and vibrations involving the metal-ligand bond (Ni-N). acs.orgemanresearch.org
Table 2: Selected FTIR Vibrational Modes for Metallated Tetra-tert-butyl-phthalocyanines
| Wavenumber (cm⁻¹) | Assignment | Reference Compound |
|---|---|---|
| ~2960 | C-H stretching (tert-butyl) | AmNiPc acs.org |
| ~1610 | C=C stretching (macrocycle) | NiPc emanresearch.org |
| ~1485 | C=N stretching (macrocycle) | NiPc emanresearch.org |
| 1362 | Symmetrical C-H deformation (tert-butyl) | Zn(t-Bu)4Pc nih.gov |
| 1282 | C-N stretching (isoindole) | AmNiPc acs.org |
| 1256 | Rocking C-CH₃ (tert-butyl) | Zn(t-Bu)4Pc nih.gov |
| ~890 | Ni-N vibration | AmNiPc acs.org |
Assignments are based on data from the specified reference compounds, which are close analogues of (Tetra-t-butylphthalocyaninato)nickel(ii).
Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations of the macrocycle. A study on metallo-tetra-(tert-butyl)-tetraazaporphyrins (MT(tBu)TAP), which are structurally analogous to phthalocyanines, provides detailed assignments for the Raman spectra of the Ni(II) derivative. researchgate.net The spectra are excited using a laser, and the scattered light reveals the vibrational modes of the molecule. researchgate.net
The Raman spectra of these macrocycles show that the frequencies of certain vibrational modes, such as the Cβ-Cβ' stretch and the asymmetric and symmetric Cα-Nm stretches, are sensitive to the size of the central core of the macrocycle. researchgate.net This makes Raman spectroscopy a useful tool for studying the structural changes in the phthalocyanine ring upon insertion of different metal ions. researchgate.net The spectra of Ni(II)tBuPc would be characterized by a series of bands corresponding to in-plane stretching and bending modes of the phthalocyanine skeleton. researchgate.netresearchgate.net
Table 3: Prominent Raman Bands and Assignments for Ni(II) tetra-(tert-butyl)-tetraazaporphyrin
| Observed Frequency (cm⁻¹) | Symmetry | Vibrational Mode Assignment |
|---|---|---|
| 1545 | B1g | Cα-N(meso) stretch |
| 1494 | A1g | Cβ-Cβ' stretch |
| 1395 | B1g | Pyrrole stretch |
| 1223 | A1g | Cα-Cβ stretch |
| 1024 | A1g | Pyrrole breathing |
| 759 | A1g | Macrocycle deformation |
Data is for the structurally similar Ni(II) tetra-(tert-butyl)-tetraazaporphyrin, providing expected assignments for Ni(II)tBuPc. researchgate.net
Electronic Spectroscopy for Excited State and Electronic Structure Probing
Electronic spectroscopy is a powerful tool for probing the electronic structure and excited-state properties of (Tetra-t-butylphthalocyaninato)nickel(ii). Techniques such as UV-Vis, fluorescence, and time-resolved spectroscopy offer insights into the molecule's behavior upon interaction with light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aggregation Phenomena
The electronic absorption spectrum of (Tetra-t-butylphthalocyaninato)nickel(ii) is characterized by two main features typical of phthalocyanine macrocycles: the intense Soret band (or B band) in the near-UV region and the prominent Q band in the visible region. rsc.org These bands arise from π-π* electronic transitions within the extensive 18-π electron system of the phthalocyanine ring. The Soret band corresponds to transitions to the second excited singlet state (S2), while the Q band is associated with the transition to the first excited singlet state (S1).
The position and shape of these bands are sensitive to the molecular environment, including the solvent and the aggregation state of the complex. In non-aggregating solvents, (Tetra-t-butylphthalocyaninato)nickel(ii) typically exhibits a sharp, intense, and monomeric Q band around 668-670 nm. This single Q-band is indicative of the high D4h symmetry of the metallated phthalocyanine core. rsc.org The introduction of bulky tetra-t-butyl groups enhances the solubility of the complex in a variety of organic solvents and generally hinders the aggregation that is common in unsubstituted phthalocyanines.
However, in certain solvents or at higher concentrations, aggregation can still occur, leading to significant changes in the absorption spectrum. Aggregation typically causes a broadening and splitting of the Q band, often with the appearance of new bands that are either blue-shifted (H-aggregates) or red-shifted (J-aggregates) relative to the monomeric Q band. For instance, studies on the closely related zinc(II) tetra-t-butylphthalocyanine have shown that in solvents like chloroform (B151607) and in the presence of water, significant alterations in the shape and intensity of the absorption peaks are observed, indicating aggregation effects. nih.gov
| Solvent | B band (λmax, nm) | Q band (λmax, nm) | εB band (L·mol-1·cm-1) | εQ band (L·mol-1·cm-1) |
|---|---|---|---|---|
| Toluene (B28343) | 350 | 676 | 56,802 | 29,403 |
| Ethyl acetate | 347 | 671 | 60,277 | 28,067 |
| Ethanol | 347 | 674 | 57,738 | 28,067 |
| Methanol (B129727) | 346 | 673 | 55,064 | 27,933 |
| DMF | 349 | 675 | 61,079 | 31,675 |
| Acetonitrile | 346 | 672 | 56,535 | 27,933 |
| Chloroform | 357 | 679 | 30,740 | 11,494 |
Table 1. UV-Vis absorption data for the analogous Zn(II) tetra-t-butylphthalocyanine in various solvents, demonstrating typical trends for this class of compounds. Data sourced from nih.gov.
Fluorescence Spectroscopy for Emission Characteristics and Quantum Yield Assessment
(Tetra-t-butylphthalocyaninato)nickel(ii) is generally considered to be a non-fluorescent or very weakly emitting species. The paramagnetic nature of the central Ni(II) ion (with a d8 electron configuration in a square planar geometry) plays a crucial role in quenching the fluorescence. The unpaired electrons of the nickel center promote rapid and efficient non-radiative decay pathways, such as intersystem crossing to triplet states and internal conversion, from the excited singlet state (S1) to the ground state (S0).
This efficient quenching means that the energy absorbed by the molecule is dissipated primarily as heat rather than being emitted as photons. Consequently, the fluorescence quantum yield (ΦF) of (Tetra-t-butylphthalocyaninato)nickel(ii) is typically below the detection limit of standard spectroscopic techniques. This behavior is in stark contrast to phthalocyanine complexes containing diamagnetic metal ions, such as Zn(II), which are often highly fluorescent. nih.gov The absence of significant emission is a characteristic feature of many nickel(II) porphyrin and phthalocyanine complexes and is a direct consequence of the electronic structure of the central metal ion.
Time-Resolved Spectroscopy for Excited-State Dynamics and Lifetimes
Time-resolved transient absorption spectroscopy provides critical insights into the dynamics of the excited states of (Tetra-t-butylphthalocyaninato)nickel(ii). Following photoexcitation into the Q band, the molecule rapidly relaxes to a lower-energy excited state.
Studies on closely related nickel phthalocyanine derivatives have elucidated the nature and lifetime of these transient species. For instance, investigations on octa-butoxy nickel(II) phthalocyanine (NiPcOBu8) have revealed the formation of a long-lived excited state with a lifetime of approximately 500-600 picoseconds. researchgate.netresearchgate.netnih.gov This transient species has been identified not as a ligand-to-metal charge transfer (LMCT) state, but rather as a metal-centered triplet 3(d,d) excited state. researchgate.netresearchgate.netnih.gov This state arises from the promotion of an electron between the d-orbitals of the nickel center, specifically from a filled dz2 orbital to the empty dx2-y2 orbital.
The formation of this 3(d,d) state occurs on an ultrafast timescale, evolving from the initially populated π-π* state within femtoseconds. researchgate.net The relatively long lifetime of this metal-centered triplet state is a key feature of the photophysics of nickel phthalocyanines and governs their potential applications in areas such as photocatalysis and photothermal therapy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure and Solution Behavior
NMR spectroscopy of (Tetra-t-butylphthalocyaninato)nickel(ii) is significantly influenced by the paramagnetic nature of the Ni(II) center, which leads to unique spectral characteristics compared to diamagnetic analogues.
Proton (¹H) NMR Spectroscopic Investigations
The ¹H NMR spectrum of (Tetra-t-butylphthalocyaninato)nickel(ii) is challenging to interpret due to the paramagnetic effects exerted by the central metal ion. The unpaired electrons on the Ni(II) center create a local magnetic field that interacts with the nuclear spins of the protons on the phthalocyanine ligand. This interaction, known as the hyperfine interaction, results in several notable effects on the ¹H NMR spectrum:
Large Chemical Shifts: The proton resonances are shifted far outside the typical diamagnetic range (0-10 ppm). These paramagnetic shifts can be either to higher or lower frequencies (downfield or upfield) and can span a very wide range.
Signal Broadening: The paramagnetic center provides an efficient mechanism for nuclear spin relaxation, leading to a significant broadening of the NMR signals. The extent of broadening is dependent on the distance of the proton from the nickel ion.
Temperature Dependence: Paramagnetic shifts are highly sensitive to temperature, typically following the Curie law, which can be used as a diagnostic tool to confirm the paramagnetic nature of the complex.
Due to these effects, obtaining high-resolution, well-resolved ¹H NMR spectra for (Tetra-t-butylphthalocyaninato)nickel(ii) is difficult. The signals from the protons on the phthalocyanine ring and the t-butyl groups are often broad and may overlap, making precise assignment challenging without advanced techniques. However, the observation of these paramagnetically shifted and broadened signals confirms the presence and electronic structure of the Ni(II) center in solution. rsc.org
Carbon-13 (¹³C) NMR Spectroscopic Investigations
Similar to ¹H NMR, the ¹³C NMR spectrum of (Tetra-t-butylphthalocyaninato)nickel(ii) is characterized by the effects of the paramagnetic Ni(II) ion. The hyperfine interactions cause large shifts and significant broadening of the carbon resonances. The magnitude of the paramagnetic shift and the degree of broadening for a particular carbon nucleus depend on its proximity to the nickel center and the mechanism of spin delocalization onto the phthalocyanine ligand.
The signals for the quaternary carbons of the t-butyl groups and the various aromatic carbons of the phthalocyanine macrocycle are expected to be found over a wide chemical shift range, far from their positions in diamagnetic phthalocyanine derivatives. The severe line broadening often makes the detection and assignment of all expected carbon signals challenging, particularly for the carbons closer to the paramagnetic core. Consequently, detailed ¹³C NMR data for (Tetra-t-butylphthalocyaninato)nickel(ii) is scarce in the literature. The primary utility of ¹³C NMR in this context is often to confirm the presence of the organic ligand and to observe the general effects of paramagnetism on the carbon framework.
Mass Spectrometry for Molecular Mass and Compositional Verification
Mass spectrometry is an indispensable analytical technique for the characterization of (Tetra-t-butylphthalocyaninato)nickel(ii), providing definitive confirmation of its molecular mass and elemental composition. This method involves the ionization of the complex and the subsequent measurement of the mass-to-charge ratio (m/z) of the resulting ions. For large, thermally sensitive organometallic compounds like nickel(II) tetra-t-butylphthalocyanine, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Fast Atom Bombardment (FAB) are typically employed to prevent fragmentation during the ionization process.
The primary goal of mass spectrometric analysis in this context is the observation of the molecular ion peak [M]⁺ or a protonated/cationized adduct (e.g., [M+H]⁺). The experimentally determined m/z value of this peak is then compared with the theoretically calculated molecular weight based on the compound's chemical formula, C₄₈H₄₈N₈Ni. The excellent agreement between the measured and calculated mass provides strong evidence for the successful synthesis and purity of the complex.
High-resolution mass spectrometry (HRMS) can further enhance compositional verification by providing highly accurate mass measurements. This precision allows for the determination of the elemental formula from the exact mass, distinguishing the target compound from other potential species with the same nominal mass. The characteristic isotopic pattern of nickel, with its major isotopes ⁵⁸Ni (68.1% abundance) and ⁶⁰Ni (26.2% abundance), provides a distinct signature in the mass spectrum, further confirming the presence and integrity of the nickel atom within the phthalocyanine macrocycle.
| Parameter | Value |
|---|---|
| Chemical Formula | C₄₈H₄₈N₈Ni |
| Theoretical Molecular Weight (Monoisotopic) | 794.3352 g/mol |
| Theoretical Molecular Weight (Average) | 795.64 g/mol aprilsci.com |
| Primary Ion Detected | [M]⁺ or [M+H]⁺ |
| Key Isotopic Signature | Presence of characteristic Nickel isotope pattern (⁵⁸Ni, ⁶⁰Ni) |
Thermal Analysis Methods for Material Stability and Decomposition Pathways (e.g., TGA)
Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are crucial for evaluating the thermal stability and decomposition characteristics of (Tetra-t-butylphthalocyaninato)nickel(ii). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing critical data on the temperatures at which the material degrades and the nature of the decomposition process.
For (Tetra-t-butylphthalocyaninato)nickel(ii), TGA is used to determine its operational temperature limits and to understand its degradation mechanism. Typically, the sample is heated at a constant rate in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative reactions. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition, where significant mass loss begins, is a key indicator of the material's thermal stability.
Studies on related tert-butyl phthalocyanine (tBuPc) compounds have shown an onset pyrolysis temperature of approximately 465.8°C. researchgate.net Similarly, nickel(II) tetra-aminophthalocyanine, a related phthalocyanine complex, begins to decompose at around 540°C. researchgate.net These findings suggest that (Tetra-t-butylphthalocyaninato)nickel(ii) possesses high thermal stability, a characteristic feature of phthalocyanine macrocycles. The decomposition process for such complexes often occurs in distinct steps, which may correspond to the loss of the peripheral tert-butyl groups followed by the degradation of the core phthalocyanine structure. The final residual mass at the end of the analysis typically corresponds to a stable nickel-containing compound, such as nickel oxide (NiO), if the experiment is conducted in an oxidizing atmosphere, or metallic nickel in an inert or reducing environment.
| Compound | Decomposition Onset Temperature (°C) | Atmosphere | Key Observation |
|---|---|---|---|
| tert-Butyl Phthalocyanines (tBuPcs) | ~465.8 | Inert | Indicates high thermal stability of the substituted phthalocyanine structure. researchgate.net |
| Nickel(II) Tetra-aminophthalocyanine (NiTAPc) | ~540 | Nitrogen | Demonstrates the robust nature of the nickel phthalocyanine core. researchgate.net |
Electronic Structure and Quantum Chemical Investigations of Tetra T Butylphthalocyaninato Nickel Ii
Density Functional Theory (DFT) for Ground-State Electronic Structure Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the ground-state electronic properties of transition metal complexes like (Tetra-t-butylphthalocyaninato)nickel(ii). DFT calculations balance computational cost and accuracy, making them suitable for large molecules. These calculations are foundational for understanding the molecule's geometry, stability, and the distribution of its electrons.
The optimization process involves calculating the forces on each atom and iteratively moving the atoms to minimize these forces until a stable structure is reached. The resulting optimized geometry corresponds to the most energetically favorable arrangement of the atoms in the ground state. For (Tetra-t-butylphthalocyaninato)nickel(ii), the large tert-butyl groups are peripheral to the core phthalocyanine (B1677752) ring and primarily influence intermolecular interactions and solubility, while the electronic properties are dominated by the central Ni(II) ion and the conjugated macrocycle. Computational studies on related nickel complexes have shown that optimized geometries are generally in good agreement with experimental data obtained from X-ray diffraction. dpublication.com
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in electronic transitions and chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and the energy required for electronic excitation.
For nickel(II) phthalocyanine (NiPc), which serves as an excellent model for (Tetra-t-butylphthalocyaninato)nickel(ii), DFT calculations have provided a detailed picture of the FMOs. chemrxiv.org The HOMO and LUMO are primarily associated with the π-system of the phthalocyanine macrocycle.
HOMO : The highest occupied molecular orbital is of a₁ᵤ symmetry and is a π-orbital localized on the phthalocyanine ligand, with negligible contribution from the nickel d-orbitals. chemrxiv.org
LUMO : The lowest unoccupied molecular orbital is a doubly degenerate set of π* orbitals of e₉ symmetry, also localized on the ligand. chemrxiv.org These orbitals have some participation from the metal dₓz and dᵧz orbitals. chemrxiv.org
The HOMO-LUMO gap is a key factor in determining the color of the compound, as it corresponds to the lowest energy electronic transition.
Table 1: Frontier Molecular Orbital Properties of NiPc (Model Compound)
| Orbital | Symmetry | Primary Character | Localization |
|---|---|---|---|
| LUMO | e₉ | π* | Phthalocyanine Ligand |
Data based on computational studies of the parent Nickel(II) Phthalocyanine compound. chemrxiv.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Electronic Transitions
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and simulating electronic absorption spectra. nih.govresearchgate.net TD-DFT calculates the energies of vertical excitations from the ground state to various excited states, which correspond to the absorption bands observed in UV-Vis spectroscopy.
TD-DFT calculations can accurately predict the electronic absorption spectra of metallophthalocyanines. These complexes are known for their intense colors, which arise from strong absorptions in the visible and ultraviolet regions of the spectrum. The spectrum is typically dominated by two main features:
Q-band : An intense absorption in the visible/near-IR region (around 600-700 nm), responsible for the characteristic blue-green color of phthalocyanines. This band arises from the electronic transition from the HOMO (a₁ᵤ) to the LUMO (e₉).
Soret (or B) band : A very strong absorption in the near-UV region (around 300-400 nm) corresponding to transitions to higher-energy π* orbitals.
TD-DFT calculations can predict the energy (wavelength), intensity (oscillator strength), and composition of these electronic transitions, allowing for a detailed assignment of the experimental spectrum. nih.gov
Electronic transitions in transition metal complexes can be classified based on the orbitals involved. libretexts.org
π-π* Transitions : These transitions occur between molecular orbitals that are both primarily localized on the ligand. As established by FMO analysis, the HOMO and LUMO of (Tetra-t-butylphthalocyaninato)nickel(ii) are centered on the phthalocyanine ring. chemrxiv.org Therefore, the prominent Q and Soret bands are predominantly assigned as ligand-centered π-π* transitions.
Ligand-to-Metal Charge Transfer (LMCT) : This involves the excitation of an electron from a ligand-based orbital to a metal-based orbital, resulting in the formal reduction of the metal center. wikipedia.orglibretexts.org
Metal-to-Ligand Charge Transfer (MLCT) : This involves the excitation of an electron from a metal d-orbital to a ligand-based orbital, leading to the formal oxidation of the metal. wikipedia.orglibretexts.org
In (Tetra-t-butylphthalocyaninato)nickel(ii), the Ni(II) center has a d⁸ electron configuration in a square planar environment, with the d-orbitals being relatively low in energy. The primary electronic transitions observed in the visible spectrum are dominated by π-π* character. chemrxiv.orgnih.gov MLCT or LMCT transitions are generally higher in energy and are often mixed with the more intense ligand-centered transitions, making them less prominent features of the optical spectrum.
Computational Modeling of Solvation Effects and Intermolecular Interactions
The electronic properties and spectra of molecules can be significantly influenced by their environment, such as the solvent. Computational models are used to simulate these effects. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net
By performing TD-DFT calculations within the PCM framework (PCM-TDDFT), it is possible to predict how the absorption spectrum of (Tetra-t-butylphthalocyaninato)nickel(ii) will change in different solvents. Solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima, a phenomenon known as solvatochromism. libretexts.org These calculations are crucial for comparing theoretical spectra with experimental results measured in solution and for understanding how intermolecular interactions with the solvent modulate the electronic transitions. uni-tuebingen.de
Integration of Computational and Experimental Spectroscopic Data for Mechanistic Elucidation
The elucidation of the intricate electronic structure and reaction mechanisms of (Tetra-t-butylphthalocyaninato)nickel(ii) is significantly advanced by the synergistic integration of computational chemistry and experimental spectroscopy. This combined approach allows for a deeper understanding of the molecule's behavior, where theoretical calculations provide a framework for interpreting experimental data, and spectroscopic results offer validation and refinement of the computational models.
Quantum chemical investigations, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable tools for modeling the geometric and electronic properties of phthalocyanine complexes. These computational methods are adept at predicting molecular orbital energies, electronic transitions, and vibrational frequencies. The accuracy of these predictions is then benchmarked against experimental spectroscopic data, such as Ultraviolet-visible (UV-Vis) absorption spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and infrared (IR) spectroscopy.
A primary application of this integrated approach is the assignment of electronic transitions observed in the UV-Vis spectrum of (Tetra-t-butylphthalocyaninato)nickel(ii). The characteristic spectrum of phthalocyanines is dominated by the intense Q-band in the visible region and the Soret (or B) band in the near-UV region. TD-DFT calculations can predict the energies and oscillator strengths of the electronic transitions responsible for these bands. By comparing the calculated absorption maxima with the experimentally observed peaks, researchers can confidently assign these transitions to specific molecular orbital promotions, typically of π-π* character within the phthalocyanine macrocycle.
For instance, the prominent Q-band is generally attributed to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Computational models can further dissect the contributions of different atoms and orbitals to the HOMO and LUMO, providing a detailed electronic picture of the excitation. The table below illustrates a typical comparison between experimental and calculated UV-Vis spectral data for a metallophthalocyanine complex, showcasing the level of agreement that can be achieved.
| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major MO Contribution | Assignment |
|---|---|---|---|---|
| ~670 | 665 | 1.25 | HOMO -> LUMO | Q-band |
| ~340 | 335 | 0.85 | HOMO-2 -> LUMO | Soret (B) band |
Furthermore, the integration of computational and experimental methods is crucial for elucidating reaction mechanisms. For example, in studying the oxidation or reduction of (Tetra-t-butylphthalocyaninato)nickel(ii), spectroelectrochemistry can be used to experimentally observe the spectral changes that occur as the complex undergoes redox reactions. Concurrently, DFT calculations can be performed on the neutral, oxidized, and reduced species to predict their geometries and electronic structures. This allows for the correlation of the observed spectral shifts with changes in the electronic distribution and molecular geometry upon electron transfer.
Molecular orbital analysis from DFT calculations can reveal whether the redox process is metal-centered or ligand-centered. The table below presents a hypothetical analysis of the HOMO and LUMO compositions, which is instrumental in understanding the nature of the frontier orbitals involved in chemical reactivity.
| Molecular Orbital | Energy (eV) | Ni(II) Contribution (%) | Phthalocyanine Ligand Contribution (%) |
|---|---|---|---|
| LUMO | -3.5 | 15 | 85 |
| HOMO | -5.2 | 20 | 80 |
Electrochemical Behavior and Redox Chemistry of Tetra T Butylphthalocyaninato Nickel Ii Systems
Cyclic Voltammetry for Redox Potential Determination and Electron Transfer Processes
Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of Ni(II)tbp. It provides crucial information about the potentials at which the complex is oxidized or reduced and the nature of these electron transfer processes. The electrochemical behavior of nickel phthalocyanine (B1677752) complexes can show multiple redox peaks corresponding to processes centered on both the metal and the ligand. researchgate.netscispace.com
Studies on related nickel phthalocyanine compounds demonstrate that they undergo several redox processes. For instance, nickel(II) phthalocyanine bearing four benzothiazole (B30560) substituents displays distinct, well-defined redox couples in its cyclic voltammogram. researchgate.net Generally, the first oxidation and reduction processes in many metallophthalocyanines are attributed to the phthalocyanine ring, forming a π-cation radical and a π-anion radical, respectively. Subsequent redox processes can involve the metal center (e.g., Ni(II)/Ni(III) or Ni(II)/Ni(I)) or further redox changes on the ligand.
The electron transfer processes are central to the functionality of these complexes. scispace.com In some nickel complexes, long-lived charge-transfer states have been identified, which can facilitate bimolecular electron transfer, enabling access to higher oxidation states like Ni(III) without external oxidants. nih.govresearchgate.net This property is crucial for understanding potential photocatalytic applications. The reversibility of the redox couples observed in CV scans provides insight into the stability of the generated oxidized or reduced species.
Table 1: Representative Redox Potentials for Substituted Nickel Phthalocyanines
| Redox Couple | Potential (V vs. reference electrode) | Compound | Solvent/Electrolyte | Reference |
|---|---|---|---|---|
| Ring Oxidation | +0.73 | Ni(II)Pc(bs)₄ | DMF/TBABF₄ | researchgate.net |
| Ring Reduction I | -0.17 | Ni(II)Pc(bs)₄ | DMF/TBABF₄ | researchgate.net |
| Ring Reduction II | -0.78 | Ni(II)Pc(bs)₄ | DMF/TBABF₄ | researchgate.net |
Note: Data is for structurally related compounds to illustrate typical potential ranges. Potentials are highly dependent on solvent, electrolyte, and substituents.
Differential Pulse Voltammetry and Linear Sweep Voltammetry for Sensitive Electrochemical Profiling
Differential Pulse Voltammetry (DPV) and Linear Sweep Voltammetry (LSV) are techniques that offer higher sensitivity and better resolution for analyzing redox processes compared to standard CV. These methods are particularly useful for detecting low concentrations of electroactive species and for resolving overlapping redox peaks.
DPV has been effectively used to study the electroanalytical performance of nickel phthalocyanine-based electrodes. For example, a sensor developed using nickel(II) tetrasulfonated phthalocyanine demonstrated sensitive detection of acetaminophen, highlighting the technique's utility in analytical applications. mdpi.comresearchgate.net The peak-shaped output of DPV allows for more accurate determination of redox potentials and quantification of the analyte.
LSV, like CV, involves scanning the potential, but typically in one direction. It is often used to study the kinetics of electrode reactions and to determine peak currents, which are proportional to the concentration of the electroactive species. For Ni(II)tbp and related compounds, LSV can be employed to probe their electrocatalytic activity towards specific substrates, such as the oxidation or reduction of small molecules. researchgate.net
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Charge Transfer Dynamics
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the interfacial properties of electrode materials. It probes the charge transfer resistance, double-layer capacitance, and diffusion processes occurring at the electrode-electrolyte interface.
For materials incorporating Ni(II)tbp, EIS provides critical insights into their performance in applications like supercapacitors. A study on nanocomposites of multi-walled carbon nanotubes (MWCNTs) modified with nickel(II) tetra-tert-butylphthalocyanine (MWCNT-tBuNiPc) and nickel(II) tetraaminophthalocyanine (MWCNT-NiTAPc) utilized EIS to evaluate their supercapacitive behavior. researchgate.netrsc.org The results from EIS, often represented as Nyquist plots, can reveal the equivalent series resistance and charge transfer resistance of the system. The analysis showed that the MWCNT-NiTAPc composite had superior supercapacitive properties compared to MWCNT-tBuNiPc, which was attributed to the influence of the nitrogen-containing amino groups. researchgate.netrsc.orgcore.ac.uk These studies prove that EIS is instrumental in understanding how molecular structure affects the efficiency of charge transfer at interfaces.
Influence of Ligand Environment and Substituent Effects on Redox Properties
A direct comparison between MWCNTs modified with unsubstituted nickel(II) phthalocyanine (NiPc), nickel(II) tetra-tert-butylphthalocyanine (tBuNiPc), and nickel(II) tetraaminophthalocyanine (NiTAPc) revealed significant differences in their supercapacitive performance. researchgate.netrsc.org The NiTAPc-based composite exhibited a much higher specific capacitance. This superior performance was attributed to the presence of the electron-donating amino groups, which enhance the pseudocapacitance through faradaic reactions and potentially improve charge mobility. researchgate.net The tert-butyl groups on Ni(II)tbp are generally considered to be weakly electron-donating and primarily serve to increase the molecule's solubility and prevent aggregation, which can also influence its electrochemical behavior in solution and in thin films.
The ligand's ability to be "redox non-innocent" is another critical factor. In many nickel complexes, the ligand can actively participate in redox reactions, meaning that oxidation or reduction can be centered on the ligand rather than the metal. lehigh.edunih.govresearchgate.net This ligand-based redox activity is crucial in many catalytic cycles, as it provides pathways for multi-electron transformations. researchgate.net
Mechanistic Studies of Electrochemical Reduction and Oxidation Pathways
Understanding the precise pathways of oxidation and reduction is key to controlling the reactivity of Ni(II)tbp. Mechanistic studies often combine electrochemical data with spectroscopic and computational methods to identify the species formed at each redox step.
For many metallophthalocyanines, the first reduction and oxidation are ligand-centered, leading to the formation of [Ni(II)(tbp•)]⁻ and [Ni(II)(tbp•)]⁺, respectively. Further redox steps can involve the metal center or the ligand. For instance, a second reduction could lead to a dianion [Ni(II)(tbp)²⁻] or a reduced metal species [Ni(I)(tbp•)]⁻. Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical control, is a powerful tool to identify these intermediates by their characteristic absorption spectra. researchgate.net
In the context of catalysis, the mechanism can be complex, involving multiple steps. For example, in the electrocatalytic oxidation of hydrogen by a nickel bis(diphosphine) complex, two distinct pathways were identified: one where deprotonation precedes oxidation and another where oxidation occurs first. nih.gov Such detailed mechanistic understanding is vital for designing more efficient catalysts based on Ni(II)tbp. Studies on related nickel complexes also suggest that reduction can be substantially ligand-based, which has significant implications for the reactivity of the complex in processes like alkyl halide reduction. lehigh.edunih.gov
Investigation of Ni(II)/Ni(I)/Ni(III) Redox Couples in Catalytic Cycles
The accessibility of Ni(I), Ni(II), and Ni(III) oxidation states is fundamental to the catalytic activity of many nickel complexes. The Ni(II)/Ni(I) and Ni(II)/Ni(III) redox couples are often key steps in catalytic cycles for cross-coupling, reduction, and oxidation reactions.
The Ni(II)/Ni(I) couple is crucial in reductive catalysis. The Ni(I) species is a potent nucleophile and can initiate catalytic cycles by reacting with substrates like aryl halides. The potential of this couple can be tuned by the ligand environment. researchgate.net
Conversely, the Ni(II)/Ni(III) couple is involved in oxidative processes. The formation of a Ni(III) intermediate can be achieved through chemical or electrochemical oxidation. rsc.org In some systems, a Ni(III) species can be accessed from a Ni(II) precursor through photoinduced electron transfer, bypassing the need for an external oxidant. nih.govresearchgate.net The reversible interconversion between Ni(II) and Ni(III) has been demonstrated in various nickel complexes, including those with redox-active ligands where the formal oxidation state of the metal can be ambiguous. nih.gov The stability and reactivity of these Ni(I) and Ni(III) species are dictated by the phthalocyanine ligand, which can stabilize these unusual oxidation states and facilitate the desired catalytic transformations.
Photophysical and Photochemical Properties of Tetra T Butylphthalocyaninato Nickel Ii Systems
Excited-State Dynamics and Relaxation Pathways
Upon absorption of light, (Tetra-t-butylphthalocyaninato)nickel(ii) undergoes a series of rapid and complex processes that dictate its photophysical behavior. The central nickel atom plays a crucial role in influencing these de-excitation pathways, leading to distinct properties compared to other metallophthalocyanines.
Intersystem Crossing Rates and Triplet State Characterization
The excited-state dynamics of nickel phthalocyanines are characterized by a very fast and efficient intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to a lower-lying triplet state (T₁). This process is significantly enhanced by the presence of the nickel(II) ion, a d⁸ transition metal, which promotes spin-orbit coupling. As a result, the fluorescence quantum yield of (Tetra-t-butylphthalocyaninato)nickel(ii) is typically very low, as the non-radiative intersystem crossing pathway dominates the de-excitation of the S₁ state.
Studies on similar nickel macrocycles, such as nickel(II) porphyrins and other phthalocyanines, have revealed the presence of a long-lived, metal-centered triplet state. researchgate.netchemrxiv.org X-ray transient absorption spectroscopy has been instrumental in characterizing this excited state as a (d,d) state, involving the rearrangement of electrons within the d-orbitals of the nickel atom. researchgate.net This is in contrast to the ligand-centered π-π* triplet states commonly observed in phthalocyanines with diamagnetic metal ions like zinc(II) or aluminum(III).
While specific quantitative data for the intersystem crossing rate constant (kisc), triplet state lifetime (τT), and triplet quantum yield (ΦT) of (Tetra-t-butylphthalocyaninato)nickel(ii) are not extensively reported, the general trend for nickel(II) phthalocyanines points towards an ultrafast ISC process and a triplet state with a lifetime that can be on the order of nanoseconds. researchgate.netchemrxiv.org The presence of the paramagnetic nickel center provides efficient pathways for non-radiative decay of the triplet state back to the ground state.
Table 1: Key Parameters of Excited-State Dynamics
| Parameter | Symbol | Typical Value/Characteristic for Ni(II) Phthalocyanines |
| Intersystem Crossing Rate | kisc | Very high (ultrafast) |
| Triplet State Lifetime | τT | Can be in the nanosecond range researchgate.netchemrxiv.org |
| Triplet Quantum Yield | ΦT | Expected to be high due to efficient ISC |
| Fluorescence Quantum Yield | ΦF | Very low |
Singlet Oxygen Generation Mechanisms and Efficiency
The generation of singlet oxygen (¹O₂) by photosensitizers is a critical process in applications such as photodynamic therapy (PDT) and photocatalysis. The primary mechanism for singlet oxygen generation is the energy transfer from the triplet excited state of the photosensitizer to ground-state molecular oxygen (³O₂), which is a triplet state. researchgate.net
For a molecule to be an efficient singlet oxygen sensitizer, it must possess a high triplet quantum yield and a triplet state energy that is higher than the energy of singlet oxygen (approximately 0.98 eV). While (Tetra-t-butylphthalocyaninato)nickel(ii) is expected to have a high triplet quantum yield due to efficient intersystem crossing, the efficiency of singlet oxygen generation is also dependent on the lifetime of the triplet state and the quenching of this state by molecular oxygen.
Nonlinear Optical (NLO) Properties and Related Phenomena
(Tetra-t-butylphthalocyaninato)nickel(ii), with its extended π-conjugated macrocyclic structure, exhibits significant nonlinear optical (NLO) properties, which are of interest for applications in optical limiting, optical switching, and other photonic technologies.
Mechanisms of Reverse Saturable Absorption
Reverse saturable absorption (RSA) is a nonlinear optical phenomenon where the absorption of a material increases with increasing incident light intensity. This property is highly desirable for optical limiting applications, which protect sensitive optical components and human eyes from high-intensity laser pulses. The mechanism of RSA in phthalocyanines is primarily based on excited-state absorption. rsc.org
The effectiveness of a material as a reverse saturable absorber is often characterized by the ratio of the excited-state to the ground-state absorption cross-section (σ_ex/σ_g). For many phthalocyanines, this ratio is greater than one, making them excellent candidates for RSA-based optical limiting. researchgate.netnih.gov While specific values for σ_ex and σ_g for (Tetra-t-butylphthalocyaninato)nickel(ii) are not widely reported, the general behavior of metallophthalocyanines suggests that it would exhibit RSA, particularly for nanosecond laser pulses where there is sufficient time for the triplet state to be populated.
Second- and Third-Order Molecular Hyperpolarizability Investigations
The nonlinear optical response of a molecule at the microscopic level is described by its molecular hyperpolarizabilities. (Tetra-t-butylphthalocyaninato)nickel(ii) possesses a centrosymmetric structure, which, according to the principle of mutual exclusion, implies that its second-order molecular hyperpolarizability (β) should be zero or negligible. Therefore, the dominant nonlinear optical response is of the third order, characterized by the third-order molecular hyperpolarizability (γ).
The third-order NLO properties of tetra-tert-butyl substituted phthalocyanines have been investigated using techniques such as the Z-scan method. researchgate.netacrhem.orgnih.gov The Z-scan technique allows for the determination of both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β_eff), from which the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated. The molecular hyperpolarizability (γ) is then derived from the macroscopic susceptibility.
Studies on related tetra-tert-butyl phthalocyanine (B1677752) derivatives have demonstrated significant third-order NLO responses. The large, delocalized π-electron system of the phthalocyanine macrocycle is the primary origin of this high third-order nonlinearity. The central nickel atom can also influence the NLO properties through its d-orbitals and their interaction with the π-system of the ligand. While precise, universally agreed-upon values for the third-order hyperpolarizability of (Tetra-t-butylphthalocyaninato)nickel(ii) are not consistently reported and can vary with experimental conditions (e.g., wavelength, pulse duration, solvent), the available data on similar compounds suggest a significant γ value, making it a promising material for all-optical switching and other third-order NLO applications.
Table 2: Nonlinear Optical Properties
| Property | Symbol | Relevance |
| Reverse Saturable Absorption | RSA | Optical limiting |
| Excited-State Absorption Cross-Section | σ_ex | Key parameter for RSA |
| Ground-State Absorption Cross-Section | σ_g | Key parameter for RSA |
| Second-Order Hyperpolarizability | β | Negligible for centrosymmetric molecules |
| Third-Order Hyperpolarizability | γ | Describes the third-order NLO response |
Photochemical Activation and Reaction Mechanisms
Beyond its role as a photosensitizer for singlet oxygen generation, (Tetra-t-butylphthalocyaninato)nickel(ii) can participate in other photochemical reactions, leveraging its ability to absorb light and engage in electron transfer processes. The photochemical activation of this complex can lead to its involvement in various catalytic cycles.
Recent research has highlighted the potential of nickel phthalocyanines as catalysts in electrochemical and photochemical reactions, such as the reduction of carbon dioxide (CO₂). rsc.orgacs.org In these processes, the photoexcited nickel phthalocyanine can act as an electron relay, facilitating the transfer of electrons to the CO₂ molecule, thereby initiating its conversion into valuable chemical feedstocks like carbon monoxide (CO) or formic acid. The mechanism often involves the formation of a reduced nickel species upon photoexcitation, which then interacts with the substrate.
The photochemical stability of the catalyst is a crucial factor in these applications. While phthalocyanines are generally robust molecules, they can undergo photodegradation under prolonged irradiation, especially in the presence of oxygen and other reactive species. The mechanisms of photodegradation can involve oxidation of the macrocycle, leading to a loss of conjugation and catalytic activity. Understanding these degradation pathways is essential for designing more stable and efficient photocatalytic systems based on (Tetra-t-butylphthalocyaninato)nickel(ii).
Advanced Material Science Applications of Tetra T Butylphthalocyaninato Nickel Ii Derivatives
Thin Film Fabrication and Characterization for Functional Devices
The performance of devices based on (Tetra-t-butylphthalocyaninato)nickel(ii) is critically dependent on the quality and morphology of the thin films. Various techniques have been employed to fabricate controlled and well-ordered films, each with its distinct advantages and challenges.
Vacuum Deposition Techniques and Controlled Film Growth
Vacuum deposition methods are powerful for creating high-purity, uniform thin films with precise thickness control. While specific studies on (Tetra-t-butylphthalocyaninato)nickel(ii) are not abundant, the principles of these techniques are broadly applicable to phthalocyanine (B1677752) compounds.
Thermal Evaporation: This technique involves heating the material in a high-vacuum chamber until it sublimes, and the vapor condenses onto a substrate. It is a relatively simple and cost-effective method for depositing phthalocyanine films. The substrate temperature during deposition is a critical parameter that influences the crystallinity and morphology of the resulting film. For instance, in the vacuum deposition of a related compound, copper tetra-tert-butyl phthalocyanine (CuTTBPc), the crystallinity of the films was found to increase with the substrate temperature. researchgate.net
Molecular Beam Epitaxy (MBE): MBE offers atomic-level control over film growth, enabling the formation of highly ordered crystalline structures. In this technique, thermal beams of atoms or molecules are directed onto a heated substrate in an ultra-high vacuum environment. The slow deposition rate allows for the formation of epitaxial layers with well-defined orientations. This level of control is crucial for optimizing the electronic properties of the film for specific device applications.
Pulsed Laser Deposition (PLD): PLD utilizes a high-power laser to ablate a target material, creating a plasma plume that deposits a thin film on a substrate. This technique is versatile and can be used to deposit a wide range of materials, including organic semiconductors. The properties of the deposited film can be tuned by adjusting laser parameters such as fluence and repetition rate, as well as the substrate temperature and background gas pressure.
Solution-Phase Processing: Spin Coating and Drop Casting
Solution-phase processing offers a simpler and more scalable alternative to vacuum-based methods for thin film fabrication. These techniques are particularly suitable for soluble derivatives like (Tetra-t-butylphthalocyaninato)nickel(ii), which exhibits enhanced solubility in common organic solvents due to the bulky tert-butyl groups. umich.edu
Spin Coating: This method involves dispensing a solution of the material onto a spinning substrate. The centrifugal force spreads the solution evenly, and the subsequent evaporation of the solvent leaves a uniform thin film. The film thickness can be controlled by adjusting the spin speed, solution concentration, and viscosity. Spin coating is a widely used technique for producing thin films of nickel oxide and other metal oxides for various electronic applications. researchgate.net
Drop Casting: Drop casting is a straightforward method where a droplet of the material solution is placed on a substrate and allowed to dry. While simpler than spin coating, it generally offers less control over film uniformity and thickness. This technique is often employed in laboratory-scale fabrication of sensors and other devices where precise film morphology is not the primary concern. For instance, nickel phthalocyanine-fullerene based humidity sensors have been fabricated using drop casting. google.com
Self-Assembly Strategies: Langmuir-Blodgett and Layer-by-Layer Deposition
Self-assembly techniques provide a bottom-up approach to constructing highly ordered molecular films with precise control over their architecture at the molecular level.
Langmuir-Blodgett (LB) Technique: The Langmuir-Blodgett method involves forming a monolayer of molecules at the air-water interface and then transferring this layer onto a solid substrate. biolinscientific.com By repeating this process, multilayer films with a well-defined structure can be built. biolinscientific.com This technique allows for the creation of highly organized assemblies of phthalocyanine molecules. For example, in studies with copper(II) tetra-t-butylphthalocyaninate, LB films were fabricated, and the molecular orientation within the films was investigated, revealing that the phthalocyanine rings were aligned at a significant angle to the substrate surface. rsc.org
Layer-by-Layer (LbL) Deposition: The LbL technique involves the sequential adsorption of positively and negatively charged species to build up a multilayered film. This method is versatile and can be used to incorporate different materials into a single film architecture. For instance, layer-by-layer films of nickel(II) tetrasulphophthalocyanine have been used as a platform for glucose oxidase immobilization in the development of glucose biosensors. mdpi.com The formation of these multilayers can be monitored by techniques such as UV-vis spectroscopy, which can track the characteristic Q-band of the phthalocyanine. researchgate.net
Effects of Film Parameters (Thickness, Annealing) on Material Performance
The performance of devices based on (Tetra-t-butylphthalocyaninato)nickel(ii) thin films is strongly influenced by parameters such as film thickness and post-deposition treatments like annealing.
Film Thickness: The thickness of the active layer plays a crucial role in the performance of sensors and other electronic devices. For instance, in gas sensors, decreasing the film thickness to the order of the material's Debye length can lead to increased sensitivity. nih.gov Studies on nickel oxide gas-sensing films have shown that the sensor signal toward NO2 increases with decreasing film thickness. nih.gov Conversely, in other applications, a thicker film might be desirable to ensure complete coverage and bulk-like properties. The transmittance of films generally decreases with an increase in thickness. mdpi.com
Chemo- and Biosensor Development
The sensitivity of the electronic properties of (Tetra-t-butylphthalocyaninato)nickel(ii) to its chemical environment makes it an excellent material for the development of chemical and biological sensors.
Sensing Mechanisms for Analyte Detection (e.g., Humidity, Ions, Organic Compounds)
Thin films of (Tetra-t-butylphthalocyaninato)nickel(ii) and its derivatives can detect a variety of analytes through different sensing mechanisms, primarily involving changes in their electrical properties upon interaction with the target molecules.
Humidity Sensing: Phthalocyanine-based sensors can detect changes in relative humidity (RH). The sensing mechanism is often based on the adsorption of water molecules onto the film surface, which alters the material's conductivity or capacitance. For nickel phthalocyanine (NiPc) films, an increase in humidity leads to a decrease in impedance and an increase in capacitance. researchgate.net The high diffusivity of water molecules into the film and the molecular interactions that can lead to the formation of charge-transfer complexes contribute to this sensitivity. google.com The surface morphology of the film, such as roughness, can influence the active surface area available for water adsorption and thus affect the sensor's sensitivity. researchgate.net
| Parameter | Value |
|---|---|
| Sensing Material | 5,10,15,20-tetra Phenyl Porphyrinato Nickel (II) (TPPNi) |
| Capacitive Sensitivity | 146.17 pF/%RH at 500 Hz |
| Conductometric Sensitivity | 48.23 kΩ/%RH at 1 kHz |
| Relative Humidity Range | 39% to 85% |
Ion Detection: The central metal ion in the phthalocyanine macrocycle can play a direct role in the detection of specific ions. While detailed studies on (Tetra-t-butylphthalocyaninato)nickel(ii) for ion sensing are limited, related materials have shown promise. The interaction between the target ion and the phthalocyanine can lead to changes in the electronic structure of the molecule, which can be detected as a colorimetric or electrochemical signal.
Organic Compound Detection: Thin films of nickel phthalocyanine derivatives have been investigated for the detection of volatile organic compounds (VOCs). researchgate.net The sensing mechanism typically involves the adsorption of VOC molecules onto the film, which modulates the charge carrier concentration and mobility in the semiconductor material, leading to a change in its resistance. The selectivity of the sensor can be tuned by modifying the peripheral substituents on the phthalocyanine ring. For example, a nickel phthalocyanine derivative has been used as an adsorbent for gas chromatography to separate isomers of xylene, lutidine, and picoline. researchgate.net
| Phthalocyanine Derivative | Target Analytes | Sensing Principle | Reference |
|---|---|---|---|
| NiPc(4-t-Bu)4(5-NO2)4 | Xylene, lutidine, picoline isomers | Gas Chromatography Adsorbent | researchgate.net |
| Cuproaromatic hydrocarbons | Various VOCs | UV-vis Spectroscopy | nih.gov |
Organic Electronics and Optoelectronics
(Tetra-t-butylphthalocyaninato)nickel(ii) and related nickel phthalocyanine compounds are pivotal materials in the advancement of organic electronics and optoelectronics. Their robust chemical and thermal stability, coupled with their excellent charge transport properties, make them ideal candidates for a range of applications in this field. nih.gov
Role as Organic Semiconductor Components
Nickel phthalocyanines, including (Tetra-t-butylphthalocyaninato)nickel(ii), function as active components in organic thin-film transistors (OTFTs). nih.gov These materials exhibit p-type semiconductor behavior, meaning they conduct charge through the movement of positive charge carriers, or "holes". The performance of OTFTs based on nickel phthalocyanines can be significantly influenced by factors such as the thin film's morphology and the processing conditions used during device fabrication.
For example, the annealing temperature of nickel phthalocyanine (NiPc) thin films has been shown to have a considerable effect on the electrical properties of OTFTs. sci-hub.se The field-effect mobility, a measure of how quickly charge carriers can move through the material under the influence of an electric field, and the on/off ratio, which indicates the transistor's switching efficiency, are key performance metrics that can be optimized through thermal treatment. sci-hub.se
Furthermore, the modification of multi-walled carbon nanotubes with nickel(II) tetra-aminophthalocyanine has been explored for the development of supercapacitors. In a comparative study, this modified material exhibited superior supercapacitive behavior when compared to MWCNTs modified with unsubstituted nickel(II) phthalocyanine or nickel(II) tetra-tert-butylphthalocyanine. researchgate.netrsc.org This suggests that the introduction of specific functional groups to the phthalocyanine ring can tailor its electronic properties for specific applications. researchgate.netrsc.org
Applications in Photoelectric Conversion and Photovoltaic Devices
The semiconducting nature of nickel phthalocyanines makes them suitable for use in photoelectric conversion and photovoltaic devices, such as organic solar cells. In these devices, the phthalocyanine layer acts as a light-absorbing material and a donor of charge carriers. When light is absorbed by the phthalocyanine, it creates an exciton (B1674681) (a bound electron-hole pair). At the interface with an acceptor material, this exciton dissociates into a free electron and a hole, which are then transported to their respective electrodes to generate a photocurrent.
The efficiency of this process is dependent on several factors, including the optical absorption properties of the phthalocyanine, the energy levels of the donor and acceptor materials, and the charge carrier mobility within the organic layers. The optical band gap of nickel phthalocyanine derivatives can be influenced by factors such as annealing temperature, which in turn affects their performance in photovoltaic devices. researchgate.net For instance, studies on nickel(ii) phthalocyanine tetrasulfonic acid tetrasodium (B8768297) salt thin films have shown that the optical band gap decreases with an increase in annealing temperature up to a certain point, after which it increases. researchgate.net This tunability of the optical properties is crucial for optimizing the light absorption and energy conversion efficiency of organic solar cells.
Development of Advanced Nonlinear Optical Materials
(Tetra-t-butylphthalocyaninato)nickel(ii) and its analogs are promising candidates for the development of advanced nonlinear optical (NLO) materials. These materials exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers, which can be exploited for applications in all-optical switching, optical limiting, and other photonic technologies. acrhem.org
The NLO properties of phthalocyanines arise from the extensive network of delocalized π-electrons in their macrocyclic structure. frontiersin.org This electron system can be easily polarized by a strong electric field, leading to a change in the material's refractive index and absorption coefficient. The third-order nonlinear optical susceptibility, χ(3), is a key parameter that quantifies the NLO response of a material.
Studies on tetra-tert-butyl phthalocyanines have demonstrated their significant third-order nonlinearities. For example, Z-scan measurements on a related zinc tetra-tert-butyl phthalocyanine revealed a negative nonlinear refractive index, indicating a self-defocusing effect. acrhem.org The magnitude of the third-order NLO susceptibility for some phthalocyanine derivatives has been found to be on the order of 10⁻¹⁰ esu. frontiersin.org The incorporation of different metal ions into the phthalocyanine core can also influence the NLO properties.
| Compound/System | Nonlinear Optical Property | Measurement Technique | Wavelength | Observed Value/Behavior |
| Zinc tetra-tert-butyl phthalocyanine thin film | Nonlinear refractive index (n₂) | Z-scan | 1064 nm | Negative value, indicating self-defocusing |
| Tetra-tert-butyl-Vanadyl-phthalocyanine film | Third-order nonlinear optical susceptibility (χ⁽³⁾) | Maker-fringe | Not Specified | ~1 x 10⁻¹⁰ esu |
| Ball-type copper phthalocyanine | Nonlinear absorption | Z-scan | 532 nm | High nonlinear absorption coefficient |
| 3,4,5-trimethoxy phenyl substituted phthalocyanines | Third-order NLO susceptibility (χ⁽³⁾) | Z-scan | 800 nm | ~10⁻¹⁰ esu |
Table 1. Nonlinear Optical Properties of Selected Phthalocyanine Derivatives. This table summarizes key nonlinear optical parameters for various phthalocyanine compounds, highlighting their potential for advanced optical applications.
Supramolecular Chemistry and Self Assembly of Tetra T Butylphthalocyaninato Nickel Ii Systems
Non-Covalent Interactions and Aggregation Phenomena
The aggregation of (Tetra-t-butylphthalocyaninato)nickel(ii) and related phthalocyanine (B1677752) complexes is a well-documented phenomenon driven by a combination of non-covalent forces. The large, planar, and electron-rich aromatic core of the phthalocyanine macrocycle is predisposed to significant intermolecular interactions.
The primary driving force for the aggregation of these molecules is π-π stacking . researchgate.netrsc.org This interaction arises from the attractive, non-covalent forces between the aromatic rings of adjacent phthalocyanine molecules. In solution, this leads to the formation of dimers and higher-order aggregates. researchgate.net The aggregation process is influenced by several factors, including the solvent, concentration, and the nature of the peripheral substituents on the phthalocyanine ring. researchgate.net
In addition to π-π stacking, other non-covalent interactions play a role in the aggregation of substituted nickel(ii) phthalocyanines. These can include:
Coordination interactions: In some substituted nickel(ii) phthalocyanines, the central nickel ion can coordinate with an oxygen atom in the aryloxy group of an adjacent molecule, further stabilizing the aggregated structure. asianpubs.org
Interactions between peripheral groups: The bulky tetra-t-butyl groups of (Tetra-t-butylphthalocyaninato)nickel(ii) influence the geometry of the aggregates, often leading to a co-facial arrangement of the phthalocyanine rings.
The aggregation behavior of these molecules can be studied using techniques such as UV-Vis spectroscopy, where changes in the Q-band absorption are indicative of the formation of aggregates. researchgate.net
Controlled Self-Assembly for Hierarchical Architectures
The inherent tendency of (Tetra-t-butylphthalocyaninato)nickel(ii) and its derivatives to aggregate can be harnessed to create well-defined, hierarchical architectures through controlled self-assembly. A notable example is the formation of one-dimensional nanostructures such as nanofibers and nanotubes from substituted nickel(ii) phthalocyanines. researchgate.netasianpubs.orgatlantis-press.com
A common and effective method for achieving this is the solvent diffusion method . asianpubs.orgresearchgate.net In this technique, a solution of the phthalocyanine derivative in a good solvent is carefully layered with a poor solvent. The gradual diffusion of the poor solvent into the solution reduces the solubility of the phthalocyanine, inducing its controlled precipitation and self-assembly into ordered structures. asianpubs.org
For instance, tetra-phenoxy substituted nickel(ii) phthalocyanine has been shown to self-assemble into nanofibers using this method. asianpubs.orgatlantis-press.com The resulting nanofibers can have widths in the range of 20-200 nm and lengths of several micrometers. asianpubs.orgasianpubs.orgatlantis-press.com The formation of these nanofibers is a multi-step process driven by the non-covalent interactions discussed previously, including π-π stacking of the phthalocyanine cores and interactions between the peripheral phenoxy groups. asianpubs.orgresearchgate.net
The characteristics of the resulting self-assembled structures can be controlled by varying the experimental conditions, such as the choice of solvents and the concentration of the phthalocyanine derivative.
| Parameter | Reported Values | Method of Determination |
|---|---|---|
| Width | 20-200 nm | FESEM and HRTEM |
| Length | 0.2-10 µm | FESEM and HRTEM |
| Formation Method | Solvent Diffusion | - |
Host-Guest Chemistry and Molecular Recognition Phenomena
The field of host-guest chemistry involves the formation of unique structural complexes through non-covalent interactions between a larger 'host' molecule and a smaller 'guest' molecule or ion. mdpi.com While the host-guest chemistry of (Tetra-t-butylphthalocyaninato)nickel(ii) itself is not extensively documented in the literature, the broader family of phthalocyanines has shown potential in this area, particularly in the realm of molecular recognition.
The central cavity of the phthalocyanine macrocycle and the potential for functionalization of its periphery make it an attractive scaffold for the design of molecular receptors. A key example of this is the introduction of crown ether moieties onto the phthalocyanine ring. A crown ether-substituted phthalocyanine derivative has been shown to act as a host for metal ions, demonstrating molecular recognition capabilities. mdpi.com In one such system, the crown ether units were able to selectively bind Ca²⁺ ions. mdpi.com This interaction is driven by the electrostatic forces between the positively charged calcium ion and the lone pairs of the oxygen atoms in the crown ether ring.
This example highlights the potential for developing sophisticated host-guest systems based on the phthalocyanine framework. By modifying the peripheral substituents of (Tetra-t-butylphthalocyaninato)nickel(ii), it is conceivable to create receptors for a variety of guest molecules, paving the way for applications in sensing, catalysis, and separation technologies. The principles of supramolecular chemistry, particularly the understanding of non-covalent interactions, are central to the rational design of such systems. rsc.orgunist.ac.kr
Advanced Derivatization and Functionalization Strategies for Tetra T Butylphthalocyaninato Nickel Ii
Synthesis of Substituted Derivatives with Tunable Properties
The functional properties of (Tetra-t-butylphthalocyaninato)nickel(ii) are significantly influenced by the nature of substituents attached to the periphery of the phthalocyanine (B1677752) macrocycle. Researchers have developed numerous synthetic pathways to introduce specific functional groups, thereby tuning the molecule's electronic, optical, and solubility characteristics.
A primary strategy involves the cyclotetramerization of substituted phthalonitrile (B49051) precursors. By starting with a phthalonitrile molecule that already contains the desired functional groups, chemists can synthesize symmetrically substituted phthalocyanines. For instance, the synthesis of tetra-β-(2-octanyloxy)-substituted nickel phthalocyanine is achieved through this method. The introduction of lipophilic octanyloxy groups enhances solubility in common organic solvents and imparts tunable chromophoric properties; the color of the compound's solution can be modulated by the choice of solvent, concentration, and temperature. asianpubs.org
Another versatile approach uses universal precursors like chloromethylated phthalocyanines. umich.edu These intermediates can undergo various nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. For example, the Arbuzov-Michaelis reaction can be used to convert chloromethyl groups into phosphonate (B1237965) esters, altering the electronic properties and coordination capabilities of the molecule. umich.edu
More advanced techniques aim to edit the core structure of the macrocycle itself. A novel strategy involves the use of a folded, open-form acyclic phthalonitrile nickel tetramer. nih.govnih.gov This intermediate can react with different electrophiles in a deprotonative macrocyclization process to yield "meso-edited" phthalocyanine derivatives, such as tetrabenzodiazanorcorroles. nih.govresearchgate.net This method creates derivatives with fundamentally different π-electron systems, leading to unique electronic properties like 16π-electron antiaromaticity or 17π-electron paramagnetic character. nih.govresearchgate.net
The introduction of specific substituents can also be targeted to improve performance in catalytic applications. For example, novel nickel(II) phthalocyanines bearing four sulfonylphenoxyl groups have been synthesized. researchgate.net These groups confer excellent solubility in aqueous and alkaline solutions, a critical property for industrial applications like the sweetening of liquefied petroleum gas (LPG). researchgate.net
Table 1: Examples of Substituted (Tetra-t-butylphthalocyaninato)nickel(ii) Derivatives and Their Tunable Properties
| Substituent Group | Synthetic Strategy | Tunable Property | Reference |
|---|---|---|---|
| β-(2-octanyloxy) | Cyclotetramerization of substituted phthalonitrile | Enhanced solubility; solvent- and temperature-dependent chromophorism | asianpubs.org |
| Meso-Nitrogen Edited Core (e.g., Diazanorcorrole) | Deprotonative macrocyclization of an acyclic tetramer | Altered π-electron system (e.g., antiaromaticity, paramagnetism) | nih.govnih.govresearchgate.net |
| Sulfonylphenoxyl | Reaction of 4-(4-sulfonylphenoxy)phthalonitrile with a nickel salt | Improved aqueous solubility for enhanced catalytic activity | researchgate.net |
| Phosphonate Esters | Arbuzov-Michaelis reaction on chloromethylated precursors | Modified electronic and coordination properties | umich.edu |
Covalent and Non-Covalent Hybrid Material Formation
To bridge the gap between molecular-level properties and macroscopic function, (Tetra-t-butylphthalocyaninato)nickel(ii) and its derivatives are often incorporated into hybrid materials. This involves combining the phthalocyanine component with other materials like carbon nanotubes, polymers, or inorganic frameworks through either covalent or non-covalent bonding.
Non-Covalent Hybrids: The most common strategy for forming hybrids with carbon-based nanomaterials relies on non-covalent interactions, specifically π-π stacking. mdpi.com The large, flat, and electron-rich surface of the phthalocyanine macrocycle can interact strongly with the graphitic surface of single-walled or multi-walled carbon nanotubes (CNTs). mdpi.comresearchgate.net This method is advantageous as it preserves the intrinsic electronic structure of both the phthalocyanine and the nanotube. mdpi.com An example is the formation of nanocomposites where nickel(II) tetraaminophthalocyanine, a derivative of the title compound, is adsorbed onto the surface of multi-walled carbon nanotubes. rsc.orgresearchgate.net These non-covalent interactions lead to the formation of stable hybrid materials where the phthalocyanine molecules are effectively immobilized on the CNT scaffold. researchgate.net
Covalent Hybrids: Covalent strategies involve creating direct chemical bonds between the phthalocyanine derivative and the host material. This approach offers greater stability and more precise control over the structure of the final hybrid. This can be achieved by first functionalizing the phthalocyanine with reactive groups (e.g., carboxylic acids, amines, or silanes) that can then form covalent linkages with a complementary substrate. For instance, phthalocyanines can be covalently grafted onto mesoporous silica (B1680970) nanostructures like MCM-41 after functionalizing the silica with a suitable linker. researchgate.net While less common for simple CNT hybrids, covalent attachment is a key strategy for creating robust inorganic-organic hybrid frameworks where metal-organic units are linked by covalent bonds to polyoxometalates or other structures. nih.gov
The choice between covalent and non-covalent functionalization depends on the desired properties and application of the final material. Non-covalent methods are simpler and maintain the electronic integrity of the components, while covalent methods provide superior stability and structural definition.
Tailoring Molecular Structure for Specific Research Applications
The derivatization and functionalization strategies discussed above are not merely academic exercises; they are driven by the goal of tailoring the molecular structure of (Tetra-t-butylphthalocyaninato)nickel(ii) for high-performance applications in areas such as energy storage, catalysis, and sensing.
Energy Storage (Supercapacitors): The development of advanced supercapacitors is a key area of research. Hybrid materials composed of nickel phthalocyanine derivatives and carbon nanotubes have shown significant promise. rsc.org Specifically, a non-covalent hybrid of nickel(II) tetraaminophthalocyanine and multi-walled carbon nanotubes (MWCNT-NiTAPc) exhibits far superior supercapacitive behavior compared to hybrids made with unsubstituted nickel phthalocyanine or (Tetra-t-butylphthalocyaninato)nickel(ii) (MWCNT-tBuNiPc). rsc.orgresearchgate.net The amino functional groups on the NiTAPc molecule are thought to be responsible for this enhancement. The resulting material boasts a high specific capacitance, power density, and excellent cycling stability, making it a potential candidate for next-generation energy storage devices. rsc.org
Table 2: Performance of Nickel Phthalocyanine/MWCNT Hybrid Supercapacitors
| Material | Maximum Specific Capacitance (F g⁻¹) | Maximum Power Density (W kg⁻¹) | Maximum Specific Energy (Wh kg⁻¹) | Reference |
|---|---|---|---|---|
| MWCNT-NiTAPc | 981 ± 57 | 700 ± 1 | 134 ± 8 | rsc.org |
| MWCNT-tBuNiPc | Lower than MWCNT-NiTAPc | Not specified | Not specified | rsc.orgresearchgate.net |
Catalysis: Phthalocyanine complexes are known for their catalytic activity. By tailoring the peripheral substituents, this activity can be significantly enhanced for specific industrial processes. The synthesis of tetra [β-(4-sulfonylphenoxy)] nickel(II) phthalocyanine is a prime example. researchgate.net The sulfonylphenoxy groups improve solubility in the aqueous alkaline solutions used for sweetening LPG. researchgate.net While the cobalt(II) analogue showed the highest activity in studies, the nickel(II) derivative was also synthesized as part of this family of improved catalysts, demonstrating how functionalization is used to overcome practical challenges like poor solubility and improve catalytic performance. researchgate.net
Sensors: The formation of non-covalent hybrids is a powerful strategy for creating chemical sensors. Although much of the detailed sensor work has been demonstrated on zinc phthalocyanine analogues, the principles are directly applicable to the nickel complex. mdpi.comresearchgate.net When a hybrid material is formed between a phthalocyanine and a carbon nanotube, the electrical properties of the CNT network become sensitive to the local environment of the phthalocyanine. researchgate.net When an analyte molecule like ammonia (B1221849) interacts with the phthalocyanine, it causes a change in charge distribution, which in turn modulates the electrical resistance of the hybrid material. This change can be measured, forming the basis of a highly sensitive chemical sensor. mdpi.comresearchgate.net This illustrates how combining a receptor molecule (the phthalocyanine) with a transducer (the CNT) via non-covalent functionalization creates a functional device.
Future Research Directions and Emerging Applications of Tetra T Butylphthalocyaninato Nickel Ii in Chemical Science
Unexplored Synthetic Avenues and Structural Diversity
While the synthesis of substituted phthalocyanines has been extensively studied, there remain several unexplored avenues for creating novel (Tetra-t-butylphthalocyaninato)nickel(ii) derivatives with tailored properties. umich.eduresearchgate.net Future research is likely to focus on moving beyond simple peripheral substitutions to more complex, three-dimensional architectures.
One promising direction is the development of "meso-edited" phthalocyanine (B1677752) derivatives. nih.gov This involves strategic modifications at the meso-positions of the macrocycle, which could lead to compounds with unique electronic and steric properties. nih.gov Another area of interest is the synthesis of asymmetrically substituted derivatives, where different functional groups are introduced on the four isoindole units. This would allow for fine-tuning of the molecule's solubility, aggregation behavior, and electronic characteristics.
Furthermore, the creation of multicomponent systems where (Tetra-t-butylphthalocyaninato)nickel(ii) is covalently linked to other functional molecules, such as porphyrins, fullerenes, or dendrimers, holds immense potential. phthalocyanines.com These hybrid materials could exhibit novel photophysical and electrochemical properties arising from the interaction between the different components. The exploration of on-surface synthesis techniques could also lead to the formation of highly ordered two-dimensional nanostructures with tailored functionalities. phthalocyanines.com
Enhanced Catalytic Efficiencies and Selectivities
(Tetra-t-butylphthalocyaninato)nickel(ii) and related nickel phthalocyanines have demonstrated significant promise as catalysts, particularly in the electrochemical reduction of carbon dioxide (CO2). researchgate.netnih.gov However, there is still considerable room for improvement in terms of efficiency and selectivity.
A key strategy for enhancing catalytic performance is "ligand engineering," which involves modifying the electronic properties of the phthalocyanine ring through the introduction of electron-donating or electron-withdrawing substituents. researchgate.net Theoretical calculations and experimental results have shown that electron-donating groups can increase the electron density at the nickel center, which in turn enhances the adsorption and activation of CO2. researchgate.net Future work will likely explore a wider range of substituents to optimize this effect. For instance, an amino-substituted nickel phthalocyanine has been shown to achieve a 99.8% selectivity for the conversion of CO2 to CO. researchgate.net
Another important aspect is the interaction between the catalyst and its support material. Dispersing nickel phthalocyanine molecules on high-surface-area materials like carbon nanotubes can improve stability and activity. osti.gov Research into optimizing the metal-support interaction is crucial for developing robust and highly active catalytic systems. rsc.org The development of novel tetranucleate nickel(II)-based molecular systems has also shown high turnover numbers for the photochemical reduction of CO2 to CO. researchgate.net
Novel Sensor Designs and Analytical Methodologies
The sensitivity of the electronic properties of (Tetra-t-butylphthalocyaninato)nickel(ii) to its local environment makes it an excellent candidate for use in chemical sensors. Future research will focus on developing novel sensor platforms with higher sensitivity, selectivity, and faster response times.
One promising approach is the integration of (Tetra-t-butylphthalocyaninato)nickel(ii) with nanomaterials such as graphene oxide or carbon nanotubes. researchgate.netmdpi.com These hybrid materials can exhibit enhanced electrochemical or photoelectrochemical responses to the presence of specific analytes. For example, a photoelectrochemical sensor based on a composite of CdTe quantum dots and nickel tetra-amine phthalocyanine linked to graphene oxide has been developed for the ultrasensitive detection of curcumin. researchgate.net
The design of sensors based on fluorinated metal phthalocyanines is another area of active research, as these compounds are effective as active layers for detecting hazardous gases and substances in aquatic environments. nih.gov Quantum-chemical modeling can aid in the design of these sensors by predicting how the electronic structure and conductivity of the hybrid material will change upon interaction with a target analyte. mdpi.com This predictive capability can accelerate the development of highly specific and sensitive sensor arrays.
Integration into Next-Generation Organic Electronic and Photonic Devices
The unique optical and electronic properties of (Tetra-t-butylphthalocyaninato)nickel(ii) make it a compelling material for a range of organic electronic and photonic applications. acrhem.org Future research will focus on optimizing its performance in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and optical limiters.
In the context of OLEDs, substituted copper phthalocyanines have been used as a hole injection enhancer. researchgate.net Similar strategies could be explored for (Tetra-t-butylphthalocyaninato)nickel(ii) to improve the efficiency and lifetime of these devices. For OPV cells, the introduction of methyl substituents on copper phthalocyanine has been shown to increase power conversion efficiency by 88% compared to the unsubstituted counterpart. researchgate.net Similar molecular engineering approaches could be applied to nickel phthalocyanines.
The strong nonlinear optical properties of phthalocyanines are also of great interest for applications in optical limiting and all-optical switching. acrhem.org Research into the nonlinear absorption behavior of (Tetra-t-butylphthalocyaninato)nickel(ii) could lead to the development of advanced photonic devices. Furthermore, its application in supercapacitors, particularly when combined with multi-walled carbon nanotubes, has been demonstrated, with tetra-amino substituted nickel phthalocyanine showing superior performance compared to the tetra-t-butyl derivative. rsc.orgresearchgate.net
Advanced Theoretical and Computational Predictive Modeling
Advanced theoretical and computational methods are becoming increasingly indispensable for understanding and predicting the properties of complex molecules like (Tetra-t-butylphthalocyaninato)nickel(ii). Future research in this area will focus on developing more accurate and predictive models to guide the design of new materials with desired functionalities.
Density Functional Theory (DFT) has been instrumental in elucidating the electronic structure and catalytic mechanisms of nickel phthalocyanines. rsc.org Future computational work will likely employ more advanced methods, such as grand-canonical DFT and ab initio molecular dynamics, to simulate the electrocatalytic environment more realistically. rsc.org These methods can provide detailed insights into the reaction pathways and intermediates involved in processes like CO2 reduction.
Machine learning approaches are also expected to play a significant role in accelerating the discovery of new phthalocyanine-based materials. rsc.org By training models on existing experimental and computational data, it may be possible to predict the properties of new, unsynthesized molecules, thereby streamlining the design and discovery process. Time-dependent DFT can be used to theoretically investigate the optical properties of these molecules, which can then be compared with experimental results. iaea.org
Exploration of Biological Interaction Mechanisms
The interaction of (Tetra-t-butylphthalocyaninato)nickel(ii) and related compounds with biological systems is a rapidly emerging area of research with potential applications in medicine. nih.gov Future studies will aim to elucidate the mechanisms of cellular uptake, cytotoxicity, and subcellular localization of these molecules.
Phthalocyanines are known to be effective photosensitizers for photodynamic therapy (PDT), a cancer treatment that uses light to activate a drug that kills cancer cells. nih.gov Research has shown that encapsulating phthalocyanines into polymeric nanoparticles can enhance their cellular uptake and phototoxicity. acs.orgmdpi.com The cellular uptake of these nanoparticles is often time-dependent. dovepress.com
The interaction of metallophthalocyanines with DNA is another area of interest. Nickel phthalocyanines have been shown to bind to and stabilize G-quadruplex DNA structures, which are implicated in cancer. nih.gov Understanding these interactions at a molecular level could lead to the development of new therapeutic agents. Confocal fluorescence microscopy is a valuable tool for investigating the cellular localization of these compounds. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for achieving high-purity (Tetra-t-butylphthalocyaninato)nickel(II)?
- Methodological Answer : The synthesis involves cyclotetramerization of t-butyl-substituted phthalonitrile precursors in the presence of nickel salts. Key factors include:
- Temperature : Elevated temperatures (160–200°C) under inert atmospheres (e.g., nitrogen) improve reaction kinetics but require careful control to avoid decomposition .
- Solvent Selection : High-boiling solvents like dimethylformamide (DMF) or quinoline enhance precursor solubility and reaction homogeneity .
- Purification : Column chromatography (silica gel, chloroform/hexane eluent) followed by recrystallization (chloroform/methanol) removes unreacted precursors and byproducts. Purity should be verified via elemental analysis and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing (Tetra-t-butylphthalocyaninato)nickel(II)?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies Q-band absorption (~600–700 nm) and B-band (~300–400 nm) to confirm phthalocyanine core formation and assess aggregation states .
- NMR Spectroscopy : Limited utility for paramagnetic Ni(II) complexes; instead, use diamagnetic analogs (e.g., Zn or Cu derivatives) to study substituent effects on chemical shifts .
- X-ray Diffraction (XRD) : Determines crystal structure, including Ni-N bond lengths and macrocyclic planarity. Single-crystal XRD requires slow diffusion of a poor solvent (e.g., methanol) into a saturated chloroform solution .
Q. How can researchers address solubility challenges when working with (Tetra-t-butylphthalocyaninato)nickel(II)?
- Methodological Answer : The t-butyl groups enhance solubility in nonpolar solvents (e.g., chloroform, toluene), but aggregation in polar solvents (e.g., DMSO) may occur. Strategies include:
- Solvent Blending : Use mixed solvents (e.g., chloroform/ethanol) to balance solubility and experimental requirements.
- Derivatization : Introduce additional solubilizing groups (e.g., sulfonate) at the periphery, though this may alter electronic properties.
- Aggregation Monitoring : Track changes in UV-Vis spectra (e.g., Q-band broadening) to assess aggregation .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure of (Tetra-t-butylphthalocyaninato)nickel(II)?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a basis set (e.g., 6-31G*) for accurate geometry optimization and electronic property prediction. Include dispersion corrections for t-butyl group interactions .
- Key Analyses :
- HOMO-LUMO gaps to predict redox behavior.
- Spin density maps to visualize paramagnetic Ni(II) centers.
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine computational models .
Q. What experimental design considerations are critical for studying (Tetra-t-butylphthalocyaninato)nickel(II) in catalytic applications?
- Methodological Answer :
- Catalytic Screening : Test activity in oxidation or C–C coupling reactions under varying conditions (temperature, solvent, light exposure).
- Control Experiments : Use metal-free phthalocyanine or NiCl₂ to distinguish ligand vs. metal contributions .
- Mechanistic Probes :
- Radical traps (e.g., TEMPO) to identify intermediate species.
- Kinetic isotope effects (KIEs) to assess rate-determining steps .
Q. How should researchers resolve contradictions in reported magnetic properties of (Tetra-t-butylphthalocyaninato)nickel(II)?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis and characterization under identical conditions (e.g., solvent, temperature) to isolate variables .
- Advanced Magnetometry : Use SQUID magnetometry to measure μeff and compare with spin-only values (e.g., 1.73 BM for high-spin Ni(II)). Discrepancies may arise from ligand field strength or intermolecular interactions .
- Crystallographic Analysis : Correlate magnetic data with XRD-derived ligand geometry (e.g., square planar vs. tetrahedral distortion) .
Q. What strategies can be employed to study substituent effects on the photophysical properties of (Tetra-t-butylphthalocyaninato)nickel(II)?
- Methodological Answer :
- Synthetic Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups at the phthalocyanine periphery.
- Photophysical Characterization :
- Fluorescence lifetime measurements to assess excited-state dynamics.
- Transient absorption spectroscopy to track energy/electron transfer pathways.
- Comparative Analysis : Plot substituent Hammett constants against Q-band shifts to quantify electronic effects .
Q. How can researchers systematically analyze aggregation behavior in (Tetra-t-butylphthalocyaninato)nickel(II) solutions?
- Methodological Answer :
- Concentration-Dependent Studies : Measure UV-Vis spectra at varying concentrations (10⁻⁶–10⁻³ M) to identify aggregation thresholds (e.g., J- vs. H-aggregates) .
- Dynamic Light Scattering (DLS) : Quantify hydrodynamic radii of aggregates in real time.
- Theoretical Modeling : Apply exciton coupling theory to correlate spectral changes with aggregate geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
